Regioisomeric Carboxamide Position: 5-Carboxamide vs. 3-Carboxamide and 4-Carboxamide Analogs Defines Target Engagement Landscape
The target compound places the carboxamide at the isoxazole 5-position with a 3,4-unsubstituted ring. This differentiates it from the 5-cyclopropyl-isoxazole-3-carboxamide analog (CAS 1911719-75-9, MW 268.31) and the 5-methyl-isoxazole-4-carboxamide analog (CAS 1987511-41-0, MW 242.27). In the Epizyme patent US20200148650A1, 5-position isoxazole carboxamides were specifically developed as SMYD2/SMYD3 protein inhibitors, with IC₅₀ values ranging from 1.05 μM to >50 μM against SMYD2 across 17 exemplified compounds [1]. By contrast, 3-position isoxazole carboxamides have been primarily pursued as DGAT1 inhibitors (e.g., compound 9e: hDGAT1 IC₅₀ = 14.8 nM) and GHS-R antagonists [2]. This regioisomeric divergence means that biological screening data from 3-carboxamide or 4-carboxamide isoxazoles cannot be used to infer activity of the 5-carboxamide target compound [3].
| Evidence Dimension | Regioisomeric carboxamide position and associated target class preference |
|---|---|
| Target Compound Data | 1,2-oxazole-5-carboxamide (isoxazole-5-carboxamide); 3,4-unsubstituted ring; SMYD protein inhibitor patent class |
| Comparator Or Baseline | 5-cyclopropyl-1,2-oxazole-3-carboxamide analog (CAS 1911719-75-9, MW 268.31): DGAT1/GHS-R target space; 5-methyl-1,2-oxazole-4-carboxamide analog (CAS 1987511-41-0, MW 242.27): distinct SAR space |
| Quantified Difference | Regioisomeric attachment shift from 5-position to 3- or 4-position alters the privileged target class: SMYD2/3 inhibition (5-carboxamide) vs. DGAT1 inhibition (3-carboxamide, IC₅₀ = 14.8–64 nM) vs. undefined (4-carboxamide) |
| Conditions | Patent SAR analysis (US20200148650A1, Epizyme Inc.); DGAT1 biochemical assay (human DGAT1 enzyme inhibition); GHS-R binding assay |
Why This Matters
Procurement of the wrong regioisomer leads to screening against an irrelevant target class, wasting assay resources; the 5-carboxamide regioisomer maps to the SMYD inhibitor chemical space while 3-carboxamide analogs map to metabolic disease targets.
- [1] Kuntz KW, Munchhof MJ, Mitchell LH, Foley MAC, Mills JEJ, Harvey DM. Isoxazole Carboxamide Compounds. US Patent US20200148650A1, published 2020-05-14. Table 2: SMYD2 Biochem IC₅₀ data for 17 isoxazole-5-carboxamide and isoxazole-3-carboxamide compounds (IC₅₀ range: 1.05 to >50.0 μM). View Source
- [2] Kandrea S, Bhagat PR, Reddy MMK, et al. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 2014, 79, 1–15. Compound 9e: DGAT1 IC₅₀ = 14.8 nM; Compound 40a: IC₅₀ = 64 nM with 90% plasma triglyceride reduction in vivo. View Source
- [3] Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists. Bioorganic & Medicinal Chemistry Letters, 2004, 14(20), 5159–5163. 5-position substituent modification led to analogues with potent binding affinity and functional antagonism of GHS-R. View Source
